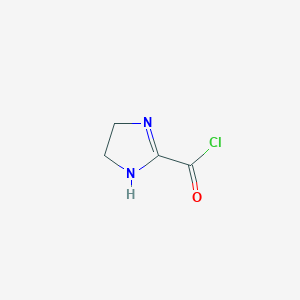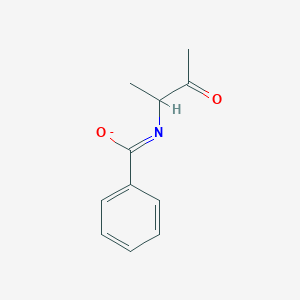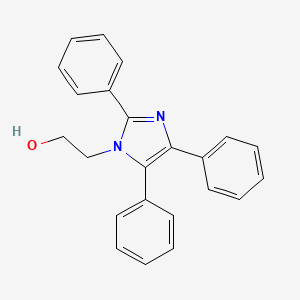
4,5-Dihydro-1H-imidazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1H-imidazole-2-carbonyl chloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a carbonyl chloride group attached to the imidazole ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-imidazole-2-carbonyl chloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA). This reaction leads to the formation of products substituted at both the nitrogen atom of the imine moiety and the N-1 position of the imidazole ring .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydro-1H-imidazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Triethylamine (TEA): Used in reactions involving acyl or sulfonyl chlorides.
Major Products: The major products formed from these reactions include disubstituted imidazoles and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5-Dihydro-1H-imidazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1H-imidazole-2-carbonyl chloride involves its interaction with molecular targets through its carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
1H-Imidazole-2-carbonyl chloride: Shares the imidazole core but lacks the dihydro modification.
2-Benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group, offering different reactivity and applications.
Uniqueness: 4,5-Dihydro-1H-imidazole-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
782395-53-3 |
|---|---|
Fórmula molecular |
C4H5ClN2O |
Peso molecular |
132.55 g/mol |
Nombre IUPAC |
4,5-dihydro-1H-imidazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O/c5-3(8)4-6-1-2-7-4/h1-2H2,(H,6,7) |
Clave InChI |
LYVFFACZCZPSBA-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)


![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)



![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)

![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)

![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
